molecular formula C12H8ClN3 B8510816 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8510816
M. Wt: 229.66 g/mol
InChI Key: XAUIOCQQOJXTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

7-chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8ClN3/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H

InChI Key

XAUIOCQQOJXTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-chloropyridine (5.00 g, 38.9 mmol), copper (I) chloride (195 mg, 1.97 mmol), 1,10-phenanthroline monohydrate (390 mg, 1.97 mmol) and benzonitrile (65 mL) was heated in a 100 mL 4-necked flask to 130° C. During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (50 mL) and dried to yield crude 7-chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (7.09 g, 79%) as a green solid with 100% purity (HPLC area-%, method see below).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
195 mg
Type
catalyst
Reaction Step One

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